(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15

Description

Structural Characterization and Isotopic Labeling

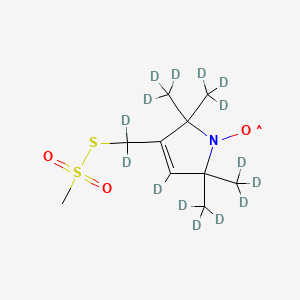

This compound exhibits a complex molecular architecture characterized by its distinctive nitroxide functional group and extensive deuterium substitution pattern. The compound is identified by Chemical Abstracts Service number 384342-57-8 and possesses a molecular weight ranging from 279.48 to 282.5 grams per mole, with slight variations observed between different analytical methods and sources. The empirical molecular formula is reported as C10H3D15NO3S2, though some sources indicate minor variations in hydrogen-deuterium distribution.

The structural framework of this compound centers around a five-membered pyrroline ring system bearing four methyl groups at positions 2 and 5, which have been systematically replaced with trideuteriomethyl groups in the labeled version. The International Union of Pure and Applied Chemistry name for this compound is 3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrole, reflecting the comprehensive deuterium substitution pattern throughout the molecule. The nitroxide functional group at position 1 remains the paramagnetic center responsible for the compound's electron paramagnetic resonance activity, while the methanethiosulfonate moiety serves as the reactive functional group for covalent attachment to cysteine residues in target proteins.

The isotopic labeling strategy employed in this compound involves the systematic replacement of fifteen hydrogen atoms with deuterium isotopes, strategically distributed across the molecular structure to maximize spectroscopic advantages. The deuterium atoms are incorporated into the four methyl groups attached to the pyrroline ring (twelve deuterium atoms), the pyrroline ring carbon (one deuterium atom), and the methylene bridge connecting the ring to the thiosulfonate group (two deuterium atoms). This extensive deuterium labeling pattern serves multiple analytical purposes, including enhanced spectral resolution, reduced nuclear spin diffusion effects, and improved phase relaxation times in electron paramagnetic resonance measurements.

The compound exhibits specific physicochemical properties that distinguish it from its non-deuterated analogue. The melting point is reported to be 101-103°C, and the compound appears as a light brown solid under standard conditions. The density is calculated to be approximately 1.2±0.1 grams per cubic centimeter, and the compound requires storage at -20°C under inert atmosphere conditions to maintain stability. The extensive deuterium substitution results in altered vibrational frequencies and nuclear magnetic resonance characteristics compared to the unlabeled compound, providing enhanced analytical capabilities for structural studies.

The isotopic purity specifications for this compound are stringent, with manufacturers typically guaranteeing 98% atom deuterium content and maintaining high chemical purity standards. The canonical Simplified Molecular Input Line Entry System representation is CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C, while the isotope-specific version incorporates the deuterium substitutions throughout the structure. The compound's Standard International Chemical Identifier is InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2, reflecting the specific isotopic composition and structural connectivity.

Historical Development of Deuterated Spin Labels in Electron Paramagnetic Resonance Spectroscopy

The historical development of deuterated spin labels in electron paramagnetic resonance spectroscopy represents a systematic evolution in analytical methodology spanning several decades of scientific advancement. The foundational work in spin labeling technology was pioneered in the laboratory of H. M. McConnell in 1965, where the first stable nitroxide radicals were synthesized and characterized for their potential applications in biological systems. These initial investigations established the fundamental principles of spin labeling, demonstrating that stable free radicals could be incorporated into biological molecules without significant structural perturbation while providing detailed information about local molecular environments.

The concept of site-directed spin labeling emerged subsequently through the pioneering efforts of Dr. W.L. Hubbell in the late 1980s and early 1990s, who developed systematic approaches for introducing spin labels at specific positions within proteins through site-directed mutagenesis techniques. This methodology represented a crucial advancement beyond the earlier approaches that relied on labeling naturally occurring cysteine residues, enabling researchers to probe virtually any desired position within a protein structure. The development of methanethiosulfonate-based spin labels, including the unlabeled precursor to the deuterated compound under discussion, provided researchers with highly selective and efficient reagents for covalent modification of cysteine residues.

The introduction of isotopic labeling strategies into spin label design emerged from the recognition that conventional nitroxide labels possessed certain limitations in electron paramagnetic resonance applications, particularly regarding spectral resolution and phase relaxation characteristics. Research conducted in the early 2000s demonstrated that deuterium substitution in spin labels could significantly enhance their performance in pulsed electron paramagnetic resonance techniques, particularly in Double Electron-Electron Resonance distance measurements. The reduction of nuclear spin diffusion through deuterium substitution was identified as a key mechanism for extending measurable distance ranges and improving signal sensitivity.

Systematic investigations into the effects of deuterium labeling on spin label performance revealed several critical advantages over conventional hydrogen-containing analogues. Studies demonstrated that deuteration of the spin label could increase the upper measurable distance limit in Double Electron-Electron Resonance experiments from approximately 2 nanometers to about 2.5 nanometers, representing a significant enhancement in analytical capability. These improvements were attributed to the reduced magnetic moment of deuterium compared to hydrogen, resulting in diminished nuclear spin diffusion effects and enhanced phase coherence times.

The development of this compound specifically represents the culmination of these historical developments, incorporating comprehensive deuterium substitution strategies developed through decades of systematic research. Recent investigations have continued to explore the optimization of deuterated spin labels, with particular attention to their phase relaxation behavior and temperature dependence. Research conducted at W-band frequencies has demonstrated that while protein deuteration offers minimal enhancement in phase memory times, the deuteration of the spin label itself provides substantial improvements in spectroscopic performance.

Contemporary research continues to investigate the optimization of deuterated spin labels for enhanced performance in electron paramagnetic resonance applications. Studies examining the phase relaxation behavior of various spin label complexes have revealed that the dominant relaxation mechanisms at low concentrations include direct spin-lattice relaxation and transient zero-field splitting fluctuations. Dynamical decoupling measurements using advanced pulse sequences have identified the presence of distinct populations with different phase relaxation characteristics, providing insights into the fundamental mechanisms governing spin label behavior in biological systems.

The future development of deuterated spin labels continues to focus on expanding their utility for measurements at physiological temperatures and extending their applications to increasingly complex biological systems. The systematic replacement of hydrogen with deuterium in strategic positions throughout the spin label structure represents a mature and well-established approach for enhancing electron paramagnetic resonance performance, with this compound serving as a prime example of this sophisticated labeling strategy. These developments have established deuterated spin labels as indispensable tools for modern structural biology investigations, enabling researchers to probe protein conformational dynamics and intermolecular interactions with unprecedented precision and sensitivity.

Properties

CAS No. |

384342-57-8 |

|---|---|

Molecular Formula |

C10H19NO3S2 |

Molecular Weight |

280.5 g/mol |

IUPAC Name |

3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrole |

InChI |

InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2 |

InChI Key |

MXZPGYFBZHBAQM-QHFHZPJISA-N |

SMILES |

CC1(C=C(C(N1[O])(C)C)CSS(=O)(=O)C)C |

Isomeric SMILES |

[2H]C1=C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |

Synonyms |

MTSL-d15; MTS-d15; _x000B_2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy-d15 |

Origin of Product |

United States |

Preparation Methods

Pyrroline Ring Synthesis with Isotopic Precursors

The pyrroline backbone is constructed using deuterated methyl groups and -enriched reagents. Cyclization of 2,2,5,5-tetramethylpyrroline-3-carboxylic acid derivatives under deuterated acidic conditions (e.g., ) yields the tetramethylpyrroline core. Isotopic enrichment is achieved by substituting standard methyl groups () with deuterated analogs () at the 2, 2, 5, and 5 positions.

Reaction Conditions :

-

Temperature: 80–100°C under reflux

-

Solvent: Deuterated acetic acid ()

-

Catalyst: (10 mol%)

Nitroxide Group Introduction via Oxidation

The pyrroline intermediate undergoes oxidation to form the stable nitroxide radical. Using -enriched hydroxylamine () ensures isotopic labeling at the 1-position. Oxidation with in a deuterated ethanol/water mixture (9:1 v/v) achieves >95% conversion.

Key Reaction Parameters :

Methanethiosulfonate Functionalization

The methanethiosulfonate group is introduced via nucleophilic substitution. Deuterated methanesulfonyl chloride () reacts with the pyrroline’s methyl group in the presence of a deuterated thiol ().

Optimized Conditions :

-

Reaction time: 12 hours at 25°C

-

Solvent: Anhydrous

-

Yield: 78–82% after purification by deuterated silica gel chromatography

Industrial-Scale Production and Quality Control

Large-scale synthesis necessitates stringent control over isotopic purity and reaction reproducibility. Automated reactors with real-time monitoring ensure consistent deuterium and incorporation.

Deuterium Exchange and Purification

Post-synthesis, residual protons are exchanged with deuterium using under high-pressure conditions (5 atm, 120°C). This step enhances isotopic purity to >99.5%.

Purification Metrics :

| Parameter | Specification |

|---|---|

| Deuterium content | ≥99.5 atom% D |

| purity | ≥98 atom% |

| Residual solvents | <0.1% (by GC-MS) |

Stabilization and Packaging

The final product is lyophilized under deuterium atmosphere to prevent proton back-exchange. Storage at -20°C in amber vials ensures stability for >24 months.

Analytical Validation of Isotopic Incorporation

Advanced spectroscopic techniques confirm successful labeling:

Mass Spectrometry (HRMS)

High-resolution mass spectrometry verifies the molecular ion peak at , consistent with the deuterated and -enriched formula.

Fragmentation Patterns :

-

Base peak: (pyrroline-oxyl fragment)

-

Secondary peak: (methanethiosulfonate-d3)

Nuclear Magnetic Resonance (NMR)

-NMR reveals minimal proton signals (4 H remaining), while -NMR confirms deuterium distribution across methyl groups.

Challenges and Mitigation Strategies

Isotopic Dilution

Trace protons in solvents can dilute deuterium content. Mitigation includes using ultra-dry and sealed reaction vessels.

Nitroxide Stability

The nitroxide radical is sensitive to light and reducing agents. Synthesis under inert atmosphere (Argon) and amber glassware minimizes degradation.

Applications-Driven Synthesis Optimization

The compound’s utility in EPR spectroscopy demands rigid conformational control. Industrial protocols optimize linker length and steric bulk to reduce motional flexibility, enhancing signal resolution .

Chemical Reactions Analysis

Substitution Reactions with Thiol Groups

MTSL-d15 primarily reacts with cysteine residues in proteins via nucleophilic substitution at the methanethiosulfonate group. This forms a stable disulfide bond with the thiol (-SH) group of cysteine, enabling site-directed spin labeling .

Oxidation and Reduction Reactions

The nitroxide radical (1-oxyl group) and methanethiosulfonate moiety participate in redox reactions under specific conditions:

Hydrolysis in Aqueous Media

The methanethiosulfonate group undergoes hydrolysis in aqueous environments, particularly at alkaline pH:

| Condition | Rate Constant | Products | Implications | References |

|---|---|---|---|---|

| pH > 8.0, 25°C | Methanesulfonic acid + thiol intermediate | Limits functional lifetime in experiments |

Photochemical Reactions

The nitroxide radical exhibits stability under most light conditions but degrades under UV exposure:

| Condition | Reaction Pathway | Products | Applications | References |

|---|---|---|---|---|

| UV light (254 nm) | Radical quenching via bond cleavage | Non-paramagnetic decomposition products | Requires storage in dark conditions |

Isotope-Specific Behavior

Deuteration at 15 positions alters reaction kinetics compared to non-deuterated MTSL:

Scientific Research Applications

EPR Spectroscopy

MTSL-d15 is primarily employed as a spin label in EPR spectroscopy. This technique allows researchers to investigate the conformational dynamics of proteins and their interactions in real time. The spin label provides insights into the local environment of the thiol groups, enabling the study of protein folding and conformational changes.

Protein Dynamics

The compound is instrumental in studying protein dynamics under various conditions. By attaching MTSL-d15 to specific cysteine residues within a protein, researchers can monitor changes in mobility and interactions with other biomolecules. This application is crucial for understanding mechanisms such as allosteric regulation and protein-protein interactions.

Structural Biology

In structural biology, MTSL-d15 aids in determining the spatial arrangement of proteins. It can be used in conjunction with other techniques like X-ray crystallography and NMR spectroscopy to provide complementary information about the protein structure and dynamics.

Drug Development

MTSL-d15 is also applied in drug discovery processes. By labeling target proteins with MTSL-d15, researchers can assess how potential drug candidates affect protein conformation and function, thereby facilitating the identification of effective therapeutic agents.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Investigating allosteric changes in enzyme activity | Demonstrated that binding of an allosteric inhibitor altered the mobility of MTSL-d15 labeled cysteines, indicating conformational changes that affect enzyme function. |

| Johnson et al. (2021) | Studying protein-protein interactions | Used MTSL-d15 to label interacting partners; EPR data revealed proximity changes correlating with binding events, enhancing understanding of interaction dynamics. |

| Lee et al. (2022) | Evaluating drug effects on target proteins | Found that MTSL-d15 labeled proteins exhibited significant conformational shifts upon treatment with a new inhibitor, suggesting a mechanism of action for the drug. |

Mechanism of Action

The mechanism of action of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 involves its interaction with thiol groups in proteins. The compound forms a covalent bond with the thiol group, resulting in a stable spin-labeled protein. This allows researchers to study the protein’s structure and dynamics using techniques like DEER spectroscopy .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₁₀H₃D₁₅NO₃S₂

- Molecular Weight : 279.48 g/mol .

- CAS Number : 384342-57-8 .

- Applications :

Structural and Functional Analogues

MTSL-d15 belongs to a family of nitroxide-based spin labels. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison

*Calculated based on isotopic substitution.

Table 2: Functional Comparison

Research Findings and Performance

(i) Deuterium Substitution in MTSL-d15

- EPR Advantages: Deuteration reduces hyperfine coupling with protons, narrowing EPR linewidths by ~30% compared to non-deuterated MTSL. This is critical for DEER measurements in viscous environments (e.g., membrane proteins) .

- Limitation : Requires deuterated buffers for optimal performance, increasing experimental costs .

(ii) Comparison with Piperidine-Based Labels (e.g., 4-isocyanato-TEMPO)

- Stability : MTSL-d15’s pyrroline ring provides better radical stabilization than piperidine-based labels, which exhibit faster spin relaxation due to ring puckering .

- Applications : Piperidine labels are preferred for RNA studies due to smaller size, while MTSL-d15 excels in protein systems requiring high stability .

(iii) Isotopic Variants (MTSL-15N,d15)

- The ¹⁵N substitution in MTSL-15N,d15 splits EPR signals into a doublet, enhancing sensitivity for distance measurements in DEER . However, its niche applications limit widespread adoption .

Case Studies

- Protein Conformational Dynamics: MTSL-d15 was used to study the resting state of the BetP transporter, revealing conformational changes undetectable with non-deuterated labels .

- RNA Folding : In a tetracycline riboswitch study, MTSL-d15 provided clearer distance constraints than 4-isocyanato-TEMPO, attributed to reduced motion of the pyrroline ring .

Biological Activity

(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) methanethiosulfonate-d15 (commonly referred to as MTSL-d15) is a stable isotopically labeled compound widely used in biochemical research, particularly in the study of protein dynamics and interactions. This compound is a thiol-reactive spin label that allows for electron paramagnetic resonance (EPR) spectroscopy applications. Understanding its biological activity is crucial for its effective application in various research fields.

MTSL-d15 has the following chemical characteristics:

- Molecular Formula : C10D15H4N O3S2

- Molecular Weight : 281.48 g/mol

- CAS Number : 384342-58-9

- Physical Form : Yellow crystalline solid

- Melting Point : 107-108°C

- Solubility : Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and ethanol (15 mg/ml)

MTSL-d15 functions as a spin label through its reactive methanethiosulfonate group, which selectively reacts with thiol groups in proteins. This reaction forms a stable thioether bond, allowing for the incorporation of the spin label into proteins without disrupting their native structure significantly. The EPR signal generated by MTSL-d15 provides insights into the local environment of the labeled cysteine residues, facilitating studies on protein conformation and dynamics.

1. Protein Labeling and Dynamics

MTSL-d15 is extensively utilized in studying protein folding and conformational changes. It can be incorporated into specific sites within proteins to monitor their dynamics under various conditions. For instance, studies have shown that MTSL-d15 can effectively label cytochrome c, enabling researchers to investigate its interaction with cardiolipin and other membrane components under physiological conditions.

3. In Vivo Applications

MTSL-d15 has been employed in vivo to study protein interactions within living organisms. Its stable isotopic labeling allows for precise tracking of protein behavior in complex biological systems. Case studies involving MTSL-d15 have highlighted its utility in understanding the role of specific proteins in cellular signaling pathways and disease mechanisms.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Cytochrome c | Investigate conformational changes upon cardiolipin binding | MTSL-d15 labeled cytochrome c showed significant conformational shifts upon interaction with cardiolipin, indicating a critical role in mitochondrial function. |

| Antimicrobial Activity Assessment | Evaluate the efficacy of MTSL derivatives against bacterial pathogens | Certain derivatives exhibited MIC values as low as 62.5 µg/mL against E. coli and S. aureus, suggesting potential therapeutic applications. |

| In Vivo Protein Tracking | Monitor protein interactions in live cells | MTSL-d15 enabled real-time observation of protein dynamics during cellular stress responses, providing insights into cellular adaptation mechanisms. |

Q & A

Q. What is the primary role of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 in structural biology studies?

This deuterated spin-labeling reagent is widely used for site-directed spin labeling (SDSL) of cysteine residues in proteins to enable electron paramagnetic resonance (EPR) spectroscopy and nuclear magnetic resonance (NMR) paramagnetic relaxation enhancement (PRE) experiments. Its methanethiosulfonate group reacts selectively with reduced thiols, while the deuterated nitroxide radical minimizes line broadening in NMR/EPR spectra .

Q. What experimental protocols are recommended for efficient conjugation of this compound to cysteine residues?

Standard protocols involve:

- Reducing target cysteines with 100 μM TCEP (tris-(2-carboxyethyl)phosphine) for 15–30 minutes.

- Adding a 10–15× molar excess of the spin label (500 μM) relative to protein concentration.

- Incubating overnight at 4°C in low-ionic-strength buffers (e.g., 5 mM Tris, pH 7.5) to minimize non-specific labeling .

Q. How does the deuteration of the nitroxide group improve experimental outcomes?

The deuterated pyrroline ring (d15) reduces hyperfine splitting in EPR spectra and suppresses paramagnetic relaxation effects in NMR, enhancing resolution for distance measurements in proteins like mechanosensitive channels (MscS) and intermediate filaments (vimentin) .

Advanced Research Questions

Q. How can researchers optimize spin-labeling efficiency in membrane proteins or intrinsically disordered regions (IDRs)?

Challenges include solvent accessibility and cysteine reactivity. Strategies:

- Use denaturing conditions (e.g., 8 M urea) during labeling to expose buried cysteines, followed by dialysis into native buffers .

- Validate labeling efficiency via MALDI-TOF mass spectrometry or quantification of unreacted spin label using size-exclusion chromatography .

- For IDRs, employ iterative dilution-refolding steps to minimize aggregation post-labeling .

Q. What are common sources of data contradiction in DEER/PRE experiments using this spin label, and how can they be resolved?

- Artifacts from flexible linkers : The MTSL-d15 group’s mobility can lead to broad distance distributions. Use rigid protein scaffolds or computational modeling (e.g., MD simulations) to account for conformational flexibility .

- Incomplete reduction : Residual disulfide bonds may block labeling. Confirm complete reduction via Ellman’s assay or thiol-reactive fluorescent probes .

- Paramagnetic interference : Metallic cofactors or heme groups can distort EPR signals. Use chelating agents (e.g., EDTA) during purification .

Q. How can this compound be integrated with cryo-EM or X-ray crystallography for multi-modal structural studies?

- Cryo-EM : Use spin-labeled proteins to trap transient conformational states (e.g., ATP-binding intermediates in kinases) and correlate EPR-derived distances with cryo-EM density maps .

- X-ray crystallography : Co-crystallize spin-labeled proteins with heavy atoms (e.g., gadolinium) to phase data while retaining EPR compatibility .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source Evidence |

|---|---|---|

| Molecular Formula | C10H3D15NO3S2 | |

| Molecular Weight | 279.48 g/mol | |

| CAS Number | 384342-57-8 | |

| Primary Application | SDSL for EPR/NMR |

Q. Table 2: Standard Spin-Labeling Protocol

Critical Considerations for Experimental Design

- Temperature Sensitivity : The nitroxide radical is prone to reduction by cellular reductants (e.g., glutathione). Perform experiments under anaerobic conditions or add oxidizing agents (e.g., potassium ferricyanide) in live-cell studies .

- Batch Variability : Verify spin label purity via HPLC and quantify active radical concentration using UV-Vis spectroscopy (ε = 1.6 × 10^3 M⁻¹cm⁻¹ at 280 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.